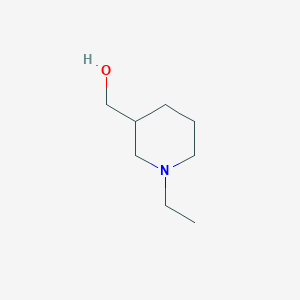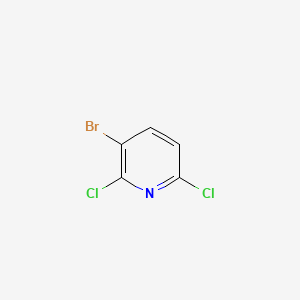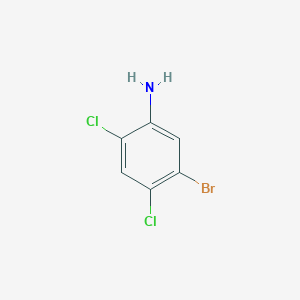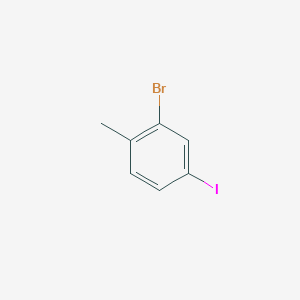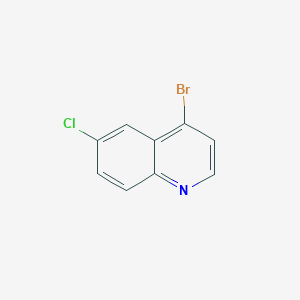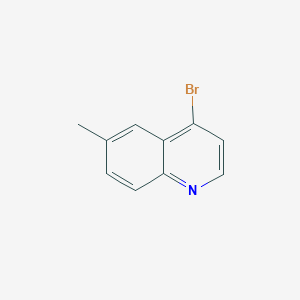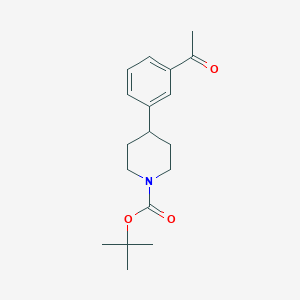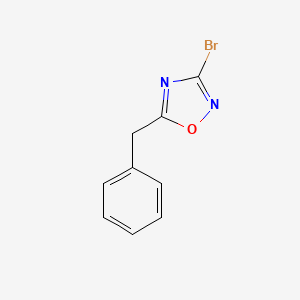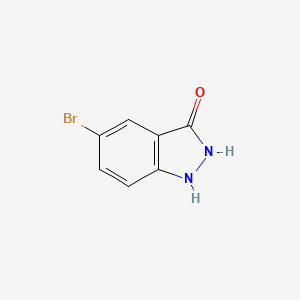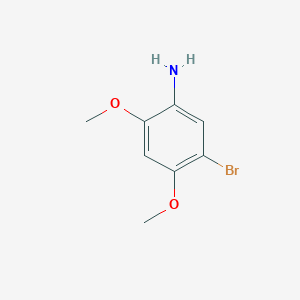
5-溴-2,4-二甲氧基苯胺
描述
5-Bromo-2,4-dimethoxyaniline: is an organic compound with the molecular formula C8H10BrNO2 . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by bromine and methoxy groups. This compound is often used in organic synthesis and has applications in various fields such as pharmaceuticals and material sciences .
科学研究应用
Chemistry: 5-Bromo-2,4-dimethoxyaniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, it is used to study the effects of brominated anilines on biological systems and their potential as bioactive compounds .
Medicine: The compound is investigated for its potential therapeutic properties, including its use in the development of new drugs .
Industry: In the industrial sector, 5-Bromo-2,4-dimethoxyaniline is used in the production of dyes, pigments, and other specialty chemicals .
作用机制
Target of Action
This compound belongs to the class of organic compounds known as dimethoxybenzenes , which are organic aromatic compounds containing a monocyclic benzene moiety carrying exactly two methoxy groups .
Mode of Action
It is known that dimethoxybenzenes can participate in various chemical reactions due to the presence of the methoxy groups .
生化分析
Biochemical Properties
5-Bromo-2,4-dimethoxyaniline plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as monoamine oxidase (MAO), which is involved in the oxidative deamination of neurotransmitters. The interaction between 5-Bromo-2,4-dimethoxyaniline and MAO can lead to the inhibition of the enzyme’s activity, affecting the metabolism of neurotransmitters and potentially altering neurological functions .
Cellular Effects
The effects of 5-Bromo-2,4-dimethoxyaniline on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the dopamine signaling pathway by increasing dopamine levels and decreasing the levels of its metabolite, 3,4-dihydroxyphenylacetic acid (DOPAC), in the nucleus accumbens . This alteration in dopamine metabolism can impact cellular functions such as locomotion and behavior.
Molecular Mechanism
At the molecular level, 5-Bromo-2,4-dimethoxyaniline exerts its effects through several mechanisms. It binds to specific enzymes and proteins, leading to either inhibition or activation of their functions. For example, its interaction with monoamine oxidase results in enzyme inhibition, which in turn affects the breakdown of neurotransmitters . Additionally, 5-Bromo-2,4-dimethoxyaniline can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2,4-dimethoxyaniline can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that 5-Bromo-2,4-dimethoxyaniline can have a biphasic effect on EEG power spectra and coherence, with initial decreases followed by increases over time . These temporal changes are linked to its stability and the dynamics of its interactions with cellular components.
Dosage Effects in Animal Models
The effects of 5-Bromo-2,4-dimethoxyaniline vary with different dosages in animal models. At low doses, it can induce mild effects on locomotion and behavior, while higher doses can lead to more pronounced effects, including potential toxicity. For instance, doses of 50 mg/kg in rats have shown biphasic effects on EEG power and coherence, with initial inhibitory effects followed by excitatory effects . These dosage-dependent effects highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
5-Bromo-2,4-dimethoxyaniline is involved in several metabolic pathways, primarily through oxidative deamination and demethylation. The compound is metabolized to 2-(4-bromo-2,5-dimethoxyphenyl)-ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid, among other metabolites . These metabolic pathways involve enzymes such as monoamine oxidase and other oxidases, which facilitate the breakdown and transformation of the compound.
Transport and Distribution
Within cells and tissues, 5-Bromo-2,4-dimethoxyaniline is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for different biomolecules.
Subcellular Localization
The subcellular localization of 5-Bromo-2,4-dimethoxyaniline is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, the compound may localize to the endoplasmic reticulum or mitochondria, where it can exert its effects on cellular metabolism and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,4-dimethoxyaniline typically involves the bromination of 2,4-dimethoxyaniline. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production methods for 5-Bromo-2,4-dimethoxyaniline may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
化学反应分析
Types of Reactions:
Substitution Reactions: 5-Bromo-2,4-dimethoxyaniline can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form quinone derivatives.
Reduction Reactions: Reduction of the nitro group can lead to the formation of corresponding amines
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are commonly employed
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.
Oxidation Products: Quinone derivatives are the major products.
Reduction Products: Amines are the primary products formed from reduction reactions
相似化合物的比较
2,4-Dimethoxyaniline: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Chloro-2,4-dimethoxyaniline: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
2,4-Dimethoxyaniline: Another derivative of aniline with different substituents, affecting its chemical behavior
Uniqueness: 5-Bromo-2,4-dimethoxyaniline is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical and physical properties. These substituents influence its reactivity, making it a valuable compound in various synthetic and research applications .
属性
IUPAC Name |
5-bromo-2,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-7-4-8(12-2)6(10)3-5(7)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWCTCUSSOSKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603884 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169883-36-7 | |
| Record name | 5-Bromo-2,4-dimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10603884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


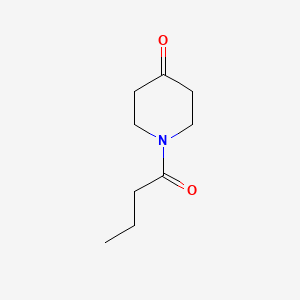
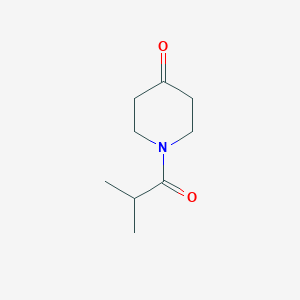
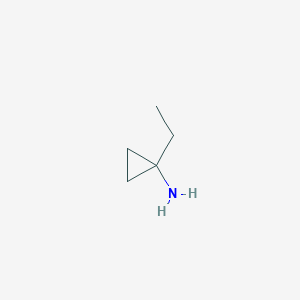
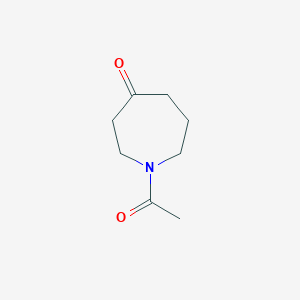
acetic acid](/img/structure/B1287605.png)
